molecular formula C18H21FN4O2S B11068785 7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11068785
M. Wt: 376.5 g/mol
InChI Key: HIGXMKQIECBACY-UHFFFAOYSA-N
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Description

7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a fluorobenzyl sulfanyl moiety, and a dimethylated purine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 2-fluorobenzyl chloride.

    Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with butyl bromide in the presence of a base like potassium carbonate to introduce the butyl group at the 7-position.

    Thioether Formation: The next step is the formation of the thioether linkage. This is achieved by reacting the butylated xanthine with 2-fluorobenzyl chloride in the presence of a thiol reagent such as sodium sulfide or thiourea.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to improve reaction rates and selectivity.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the fluorobenzyl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Purine Derivatives: From reduction reactions.

    Substituted Fluorobenzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its purine structure.

    Receptor Binding: May interact with purinergic receptors, influencing various biological processes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Diagnostic Agents: Could be used in the development of diagnostic tools for certain diseases.

Industry

    Material Science:

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is likely related to its interaction with biological targets such as enzymes or receptors. The purine core can mimic natural purines, allowing the compound to bind to purinergic receptors or inhibit enzymes like phosphodiesterases. The fluorobenzyl sulfanyl group may enhance binding affinity and selectivity, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    8-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally similar compound with a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness

7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the butyl group and the fluorobenzyl sulfanyl moiety

Properties

Molecular Formula

C18H21FN4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

7-butyl-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H21FN4O2S/c1-4-5-10-23-14-15(21(2)18(25)22(3)16(14)24)20-17(23)26-11-12-8-6-7-9-13(12)19/h6-9H,4-5,10-11H2,1-3H3

InChI Key

HIGXMKQIECBACY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1SCC3=CC=CC=C3F)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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